molecular formula C18H35N2O2+ B12781320 Complanine CAS No. 1042688-43-6

Complanine

Cat. No.: B12781320
CAS No.: 1042688-43-6
M. Wt: 311.5 g/mol
InChI Key: QYFDYRHORFAECH-SVCKQPKZSA-O
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Description

Complanine is a low-molecular-weight alkaloid compound isolated from the marine fireworm Eurythoe complanata (syn. E. carunculata) and other amphinomid polychaetes. It is characterized by the molecular formula C₁₈H₃₅N₂O₂⁺ (monoisotopic mass: 311.2693 Da) and is notable for its role in inducing rapid inflammatory responses via protein kinase C (PKC) activation . This compound binds competitively to the phospholipid-binding site of PKC, triggering a signaling cascade that results in the release of tumor necrosis factor-alpha (TNF-α) and subsequent inflammation . Bioactivity assays in murine models demonstrate that this compound injection induces acute footpad swelling, erythema, and pain, though these effects are transient and non-lethal .

Properties

CAS No.

1042688-43-6

Molecular Formula

C18H35N2O2+

Molecular Weight

311.5 g/mol

IUPAC Name

[4-[[(2R,5Z,8Z)-2-hydroxyundeca-5,8-dienyl]amino]-4-oxobutyl]-trimethylazanium

InChI

InChI=1S/C18H34N2O2/c1-5-6-7-8-9-10-11-13-17(21)16-19-18(22)14-12-15-20(2,3)4/h6-7,9-10,17,21H,5,8,11-16H2,1-4H3/p+1/b7-6-,10-9-/t17-/m1/s1

InChI Key

QYFDYRHORFAECH-SVCKQPKZSA-O

Isomeric SMILES

CC/C=C\C/C=C\CC[C@H](CNC(=O)CCC[N+](C)(C)C)O

Canonical SMILES

CCC=CCC=CCCC(CNC(=O)CCC[N+](C)(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The enantioselective total synthesis of ®-(-)-complanine involves a sequence of nine linear steps, beginning with ®-malic acid . The synthesis utilizes an asymmetric organocatalytic O-nitrosoaldol reaction as the source of chirality, followed by amination of the aldehyde functional group . This method provides a versatile and efficient route to the natural product.

Industrial Production Methods: Currently, there is limited information on the industrial production methods of complanine. Most of the synthesis is conducted in research laboratories for scientific studies.

Chemical Reactions Analysis

Types of Reactions: Complanine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of pyridinone derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Structural Analogues: Neocomplanines A and B

Neocomplanines A and B are chiral derivatives of complanine, also isolated from E. complanata. While their exact molecular structures remain unelucidated, they share the same core alkaloid scaffold as this compound but differ in stereochemical configurations. Key comparisons include:

Property This compound Neothis compound A Neothis compound B
Molecular Formula C₁₈H₃₅N₂O₂⁺ Presumed C₁₈H₃₅N₂O₂⁺ (chiral) Presumed C₁₈H₃₅N₂O₂⁺ (chiral)
Source E. complanata chaetae E. complanata chaetae E. complanata chaetae
Bioactivity PKC activation, TNF-α release Enhanced PKC-mediated inflammation Enhanced PKC-mediated inflammation
In Vivo Effects Footpad swelling, erythema Potentiated inflammatory response Potentiated inflammatory response
References

Functional Insights :

  • Neocomplanines A and B lack standalone inflammatory activity but synergistically enhance this compound-driven PKC activation, suggesting a cooperative mechanism in amphinomid defense systems .
  • Structural chirality may influence receptor-binding affinity or metabolic stability, though detailed structure-activity relationship (SAR) studies are absent .

Functional Analogues: Earthworm Bioactive Secretions

Property This compound Earthworm Secretions
Source Marine fireworms Terrestrial earthworms
Primary Role Pro-inflammatory defense Anti-inflammatory, tissue repair
Key Components Alkaloids Antimicrobial peptides, enzymes
Applications Research on PKC pathways Vermicomposting, traditional medicine
Toxicity Acute inflammation, no lethality Non-toxic, used in therapeutics
References

Mechanistic Contrast :

  • Earthworm secretions (e.g., lumbrokinase) inhibit thrombosis and inflammation, opposing this compound’s pro-inflammatory effects .
  • Ecological context drives functional divergence: this compound deters predators, while earthworm secretions aid in soil detoxification and wound healing .

Analytical and Methodological Considerations

Recent advancements in chemical profiling (e.g., HPLC-ESI/HRMS, 600 MHz NMR) have enabled precise identification of this compound and its analogues, addressing earlier gaps in spectral data . However, the absence of commercially available standards for neocomplanines limits quantitative comparisons .

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